molecular formula C7H3F3INO2 B1502560 4-Iodo-2-(trifluoromethyl)nicotinic acid CAS No. 749875-19-2

4-Iodo-2-(trifluoromethyl)nicotinic acid

Cat. No. B1502560
CAS RN: 749875-19-2
M. Wt: 317 g/mol
InChI Key: LWOXHXRZXLYZBG-UHFFFAOYSA-N
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Description

“4-Iodo-2-(trifluoromethyl)nicotinic acid” is a derivative of pyridinecarboxylic acid . It is a monocarboxylic derivative of pyridine . It is also known as a 4-iodo-2-(trifluoromethyl)pyridine .


Synthesis Analysis

The synthesis of this compound involves the lithiation of 2-(Trifluoromethyl)pyridine using lithium 2,2,6,6-tetramethylpiperidide (LTMP) in the presence of 1,3-dimethyl-2-imidazolidinone (DMI). This is followed by a CO2 quench to give the C-3 carboxylation product . Subsequent directed C-4 lithiation of the carboxylation product affords this compound .


Molecular Structure Analysis

The molecular formula of this compound is C7H3F3INO2 . Its molecular weight is 317.00400 .

Scientific Research Applications

Synthesis and Derivative Formation

4-Iodo-2-(trifluoromethyl)nicotinic acid is utilized in the synthesis of various chemical compounds. For example, a practical synthesis of 4-amino-2-(trifluoromethyl)-nicotinic acid involves the use of this compound, highlighting its role as an intermediate in the production of other chemically significant compounds (Li et al., 2010). Additionally, novel routes have been developed to produce 2-trifluoromethyl-nicotinic acid derivatives, using this compound as a key intermediate in the synthesis of certain pharmaceuticals, such as COMT inhibitors (Kiss et al., 2008).

Application in Drug Development

This compound plays a critical role in the development of drugs and other therapeutic agents. For instance, it has been used as an important intermediate in the preparation of flonicamid, a compound with potential applications in medicine (We, 2014).

Understanding of Biochemical Reactions

In the field of biochemistry, this compound contributes to a deeper understanding of certain biochemical reactions. The synthesis of quinazolin-4(3H)-ones, for example, involves the reaction of this compound with amidines, providing insights into complex organic reactions and potential applications in pharmaceutical chemistry (Li et al., 2013).

Herbicide Development

In agriculture, derivatives of this compound have been explored for their herbicidal activities. The synthesis of N-(arylmethoxy)-2-chloronicotinamides derived from nicotinic acid, for example, demonstrates the potential of using this compound in the development of new herbicides (Yu et al., 2021).

Industrial Production

This compound is also significant in industrial applications. Methods for producing nicotinic acid, a related compound, often involve this compound in various synthesis processes. These methods are critical for producing compounds used in food, pharmaceutical, and biochemical industries (Lisicki et al., 2022).

properties

IUPAC Name

4-iodo-2-(trifluoromethyl)pyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3F3INO2/c8-7(9,10)5-4(6(13)14)3(11)1-2-12-5/h1-2H,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWOXHXRZXLYZBG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C(=C1I)C(=O)O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3F3INO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10677383
Record name 4-Iodo-2-(trifluoromethyl)pyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10677383
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

317.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

749875-19-2
Record name 4-Iodo-2-(trifluoromethyl)pyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10677383
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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